molecular formula C15H15ClN2O2 B6574066 3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea CAS No. 1203027-16-0

3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea

Cat. No.: B6574066
CAS No.: 1203027-16-0
M. Wt: 290.74 g/mol
InChI Key: UIIUDKILIRHBGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-1-(2-phenoxyethyl)urea (CAS 1203027-16-0) is a synthetic urea derivative of interest in chemical and pharmaceutical research. Its molecular structure features a 4-chlorophenyl group and a phenoxyethyl chain linked by a urea bridge, a motif common in compounds investigated for various biological activities . The molecular formula is C15H15ClN2O2 with a molecular weight of 290.74 g/mol . This compound is part of a broader class of substituted ureas that have been identified as key scaffolds in medicinal chemistry. Related phenylurea derivatives have been studied for their potential anti-tuberculosis activity, suggesting the value of this chemical family in early-stage drug discovery efforts . The structure allows for potential intermolecular hydrogen bonding via its urea group, which can be critical for its interaction with biological targets and its behavior in solid-state forms . Applications & Research Value: This chemical is provided as a building block for researchers developing novel chemical entities. It may be used in the synthesis of more complex molecules, as a standard in analytical method development, or for probing biochemical pathways where urea derivatives are known to play a role. Researchers can utilize it to explore structure-activity relationships (SAR), particularly in modulating the properties of the phenoxyethyl side chain or the chlorophenyl ring. Note on Use: This product is sold for non-human research applications only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming compound identity and/or purity and for the safe handling and use of this material.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c16-12-6-8-13(9-7-12)18-15(19)17-10-11-20-14-4-2-1-3-5-14/h1-9H,10-11H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIUDKILIRHBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity Profiling of 3 4 Chlorophenyl 1 2 Phenoxyethyl Urea Analogs

Antimicrobial Activities of 3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea Derivatives.nih.govuea.ac.uk

Urea (B33335) derivatives have been identified as a class of compounds with significant potential for combating microbial infections, a critical area of research due to the rise of multi-drug-resistant (MDR) strains. nih.gov Analogs based on the aryl urea framework have been synthesized and evaluated against a range of pathogenic bacteria and fungi. nih.govuea.ac.uk

Derivatives of aryl urea have demonstrated notable inhibitory activity against Gram-positive bacteria, particularly Staphylococcus aureus. In one study, a series of urea derivatives were tested, with several compounds showing excellent growth inhibition against S. aureus with a Minimum Inhibitory Concentration (MIC) at or below 50 μM. uea.ac.uk Specifically, compound 11b, identified as 1-(2-(2-aminoethyl)phenyl)-3-(3,5-dichlorophenyl)urea, was active against S. aureus, an activity attributed to the combination of the 2-aminoethyl and 3,5-dichlorophenyl groups. uea.ac.uk Another study identified arylurea derivative 25 as an effective agent against multidrug-resistant S. epidermidis, a related Gram-positive pathogen, with MIC50 and MIC90 values of 1.6 and 3.125 μg/mL, respectively. nih.gov

Table 1: Antibacterial Activity of Selected Urea Derivatives Against S. aureus
Compound IdentifierChemical NameActivity MeasurementResultSource
11b1-(2-(2-aminoethyl)phenyl)-3-(3,5-dichlorophenyl)ureaMIC≤ 50 μM uea.ac.uk
33c1-phenyl-3-(3-(trifluoromethoxy)phenyl)urea derivative with Cl at pos. 3MIC≤ 50 μM uea.ac.uk
41cPyridine-phenyl urea derivativeMIC≤ 50 μM uea.ac.uk
50c3-(trifluoromethoxy)phenyl urea derivativeMIC≤ 50 μM uea.ac.uk
51c3-(trifluoromethoxy)phenyl urea derivativeMIC≤ 50 μM uea.ac.uk
55c3-(trifluoromethoxy)phenyl urea derivativeMIC≤ 50 μM uea.ac.uk
56c3-(trifluoromethoxy)phenyl urea derivativeMIC≤ 50 μM uea.ac.uk
62c3-(trifluoromethoxy)phenyl urea derivativeMIC≤ 50 μM uea.ac.uk
67dUrea derivativeMIC≤ 50 μM uea.ac.uk

The challenge of treating infections caused by Gram-negative bacteria, such as Escherichia coli and Acinetobacter baumannii, is a significant public health concern. nih.govnih.gov A. baumannii is recognized as a critical pathogen due to its resistance to many existing antibiotics. nih.gov Research into urea derivatives has identified compounds with promising activity against these challenging pathogens. nih.gov For instance, a study evaluating a series of 17 urea derivatives found that while most showed modest inhibition against E. coli, several compounds demonstrated good to outstanding inhibition against A. baumannii. nih.gov Notably, N,N-disubstituted compounds like (S)-1-benzyl-3-(3,4-dichlorophenyl)-1-(1-phenylethyl)urea showed good inhibition. nih.gov The compound 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea (3l) was particularly effective, exhibiting a selective and outstanding inhibition of 94.5% against A. baumannii. nih.gov

Table 2: Percent Growth Inhibition of Urea Derivatives Against Gram-Negative Bacteria (at 32 μg/mL)
Compound IdentifierTarget OrganismPercent Inhibition (%)Source
3eAcinetobacter baumannii87.5 nih.gov
3jAcinetobacter baumannii87.5 nih.gov
3lAcinetobacter baumannii94.5 nih.gov
3nAcinetobacter baumannii87.5 nih.gov
3cEscherichia coli58.6 nih.gov
3dEscherichia coli61.1 nih.gov

Fungal infections caused by opportunistic pathogens like Candida albicans and Cryptococcus neoformans represent a serious threat, especially to immunocompromised individuals. psu.edunih.gov The search for new antifungal agents has included the screening of urea derivatives. nih.gov In a study of newly synthesized urea compounds, their antifungal potential was evaluated against C. albicans and C. neoformans. nih.gov While many of the tested urea derivatives showed low to moderate activity, some exhibited notable inhibition. For example, compound 3o, (S)-1-benzyl-3-(3,4-dichlorophenyl)-1-(1-phenylethyl)urea, displayed a 70.4% growth inhibition against C. neoformans. nih.gov Other research has highlighted the potential of thiourea (B124793) derivatives, which share a structural relationship, as inhibitors of virulence factors in C. neoformans. frontiersin.org

Table 3: Antifungal Activity of Selected Urea Derivatives (at 32 μg/mL)
Compound IdentifierTarget OrganismPercent Inhibition (%)Source
3oCryptococcus neoformans70.4 nih.gov
3pCryptococcus neoformans62.3 nih.gov
3qCryptococcus neoformans67.5 nih.gov
3dCandida albicans52.8 nih.gov
3eCandida albicans50.0 nih.gov

Anticancer and Antiproliferative Activities of this compound Analogs.nih.gov

The development of novel anticancer agents is a cornerstone of cancer research. nih.gov Phenylurea derivatives have emerged as a significant scaffold in this field, with numerous analogs synthesized and tested for their ability to inhibit the growth of cancer cells. nih.gov

Analogs of phenylurea have been subjected to extensive in vitro screening against panels of human cancer cell lines, demonstrating a broad spectrum of antiproliferative activity. nih.gov A series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives were synthesized and evaluated against the NCI-60 human cancer cell line panel. nih.gov Among these, compounds 5a and 5d were found to be the most active, showing significant potency against various cell lines, including those from renal cancer, melanoma, colon cancer, and breast cancer. nih.gov For instance, compound 5a, which has a 4-hydroxymethylpiperidine moiety, was lethal to the SK-MEL-5 melanoma cell line and several renal cancer cell lines (A498, RXF 393). nih.gov Other studies have also shown the potent activity of related structures; for example, a quinazoline-chalcone derivative (14g) displayed high antiproliferative activity against HCT-116 (colon cancer) and MCF7 (breast cancer) cell lines, with GI50 values between 0.622–1.81 μM. nih.gov A plastoquinone (B1678516) analog, AQ-12, showed notable cytotoxicity toward HCT-116 and MCF-7 cells with IC50 values of 5.11 μM and 6.06 μM, respectively. nih.gov

Table 4: In Vitro Antiproliferative Activity of Selected Phenylurea Analogs and Related Compounds
Compound IdentifierCancer Cell LineCancer TypeActivity MeasurementResult (μM)Source
5aSK-MEL-5MelanomaGI50< 0.01 nih.gov
5aRXF 393Renal CancerGI50< 0.01 nih.gov
5dHCT-116Colon CancerGI500.02 nih.gov
5dMCF-7Breast CancerGI500.02 nih.gov
14gHCT-116Colon CancerGI500.622-1.81 nih.gov
14gMCF7Breast CancerGI500.622-1.81 nih.gov
AQ-12HCT-116Colon CancerIC505.11 nih.gov
AQ-12MCF-7Breast CancerIC506.06 nih.gov
PQ2HCT-116Colon CancerIC504.97 nih.gov

The evaluation of antiproliferative effects relies on accurate and standardized in vitro cytotoxicity assays. nih.gov The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability. nih.gov This assay measures the metabolic activity of cells, as mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, which can be quantified by measuring its absorbance. nih.gov

The MTT assay is frequently employed to determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values of potential anticancer compounds. nih.govnih.gov For example, the cytotoxic effects of plastoquinone analog PQ2 on HCT-116 colorectal cancer cells were evaluated using the MTT assay at multiple concentrations, revealing a significant cytotoxic effect with an IC50 value of 4.97 ± 1.93 μM, which was considerably more potent than the standard drug cisplatin (B142131) in that study. nih.gov Similarly, the cytotoxicity of another analog, AQ-12, against HCT-116 and MCF-7 cells was determined by MTT assay, yielding IC50 values that demonstrated its potent anticancer activity. nih.gov This method provides a reliable means to quantify the dose-dependent effects of new chemical entities, like urea derivatives, on cancer cell growth and viability. nih.govnih.gov

Enzyme Inhibitory Activities of this compound Derivatives

The 1,3-disubstituted urea scaffold is a recognized pharmacophore present in numerous enzyme inhibitors. Analogs of this compound have been investigated for their potential to inhibit a range of enzymatic targets.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty acid amide hydrolase (FAAH) is a serine hydrolase responsible for the breakdown of endogenous fatty acid amides, including the endocannabinoid anandamide. Inhibition of FAAH increases the levels of these signaling lipids, leading to analgesic and anti-inflammatory effects. The urea functional group can act as a carbamylating agent that forms a covalent bond with the catalytic serine residue of FAAH, leading to its inactivation.

While specific inhibitory data for this compound itself is not detailed in the provided research, the broader class of urea-based compounds has been extensively studied. For instance, the aryl urea compound LY-2183240 was identified as a potent FAAH inhibitor. Other urea derivatives, such as the N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide (PF750), also function as irreversible FAAH inhibitors. The development of potent and selective urea-based FAAH inhibitors like 4-phenylbutylcarbamic acid 3′-carbamoylbiphenyl-3-yl ester (URB878) highlights the importance of this chemical class in targeting the enzyme. The efficacy of these inhibitors underscores the potential of the urea scaffold, central to the structure of this compound, for FAAH-targeted drug design.

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is an enzyme that converts anti-inflammatory epoxy fatty acids into their less active diol counterparts. The 1,3-disubstituted urea moiety is a well-established pharmacophore for potent sEH inhibitors, where it is thought to mimic the transition state of epoxide hydrolysis.

Research into adamantyl urea derivatives revealed potent activity against Mycobacterium tuberculosis, which was linked to the inhibition of multiple epoxide hydrolase enzymes within the bacterium (EphB and EphE). This highlights that the urea core is a versatile scaffold for targeting epoxide hydrolases across different species. Further studies on sulfonyl urea derivatives have also yielded potent human sEH inhibitors. For example, compounds incorporating a urea core with specific aryl sulfonyl groups have demonstrated significant inhibitory activity. The known sEH inhibitor Sorafenib (B1663141), which contains a 1,3-disubstituted diaryl urea structure, is recognized for its potent inhibition of the enzyme. These findings collectively suggest that analogs of this compound are plausible candidates for sEH inhibition, although specific activity data for this series requires further investigation.

DNA Gyrase Inhibition (e.g., in Mycobacterium smegmatis, Mycobacterium tuberculosis)

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and survival, making it a validated target for antibiotics. While fluoroquinolones are the most known class of gyrase inhibitors, research has identified novel classes of inhibitors, including compounds with a urea scaffold.

A notable example is the discovery of thiazolopyridine ureas as a novel class of antitubercular agents that act by inhibiting the ATPase activity of the DNA Gyrase B (GyrB) subunit in Mycobacterium tuberculosis. Structure-activity relationship studies led to potent compounds with IC₅₀ values of ≤ 1 nM against GyrB and a minimum inhibitory concentration (MIC) of ≤ 0.1 μM against M. tuberculosis. The target was confirmed through genetic mapping of resistance-conferring mutations to the gyrB gene. Although these compounds are structurally distinct from this compound, their success demonstrates that the urea moiety can be incorporated into scaffolds that effectively inhibit this essential bacterial enzyme. Other research has focused on different scaffolds like N-phenylpyrrolamides, which also target the GyrB subunit.

Other Potential Enzyme Targets (e.g., BRAF, Thymidylate Synthase, Tubulin Polymerization)

BRAF Inhibition The diaryl urea structure is a privileged pharmacophore in the development of kinase inhibitors, including those targeting the RAF family of serine/threonine kinases. A prominent example is Sorafenib, a diaryl urea-containing drug that functions as a Type II kinase inhibitor. These inhibitors bind to the DFG-out (inactive) conformation of the kinase, forming key hydrogen bonds with a conserved glutamic acid residue in the activation loop and the backbone amide of the aspartic acid in the DFG motif. This mechanism is crucial for their inhibitory activity. Given that this compound contains a diaryl-like urea structure, its analogs could potentially be explored for similar kinase-inhibiting properties, particularly against targets like BRAF.

Thymidylate Synthase (TS) Inhibition Thymidylate synthase is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. Inhibition of TS is a key strategy in cancer chemotherapy. The major classes of TS inhibitors are typically folate or nucleotide analogs, such as 5-fluorouracil (B62378) and pemetrexed. While a wide range of chemical structures have been explored, including non-classical antifolates, the current body of research does not provide a direct link between this compound analogs and the inhibition of thymidylate synthase.

Tubulin Polymerization Inhibition Microtubules, polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs. Several diaryl compounds have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site.

Receptor Modulatory Activities

In Vitro Receptor Binding and Functional Assays (e.g., Calcium Mobilization, GTPγS, cAMP Assays)

Analogs of this compound, specifically a series of 3-(4-chlorophenyl)-1-(phenethyl)ureas, have been investigated as allosteric modulators of the Cannabinoid Type-1 (CB₁) receptor. nih.gov These compounds were developed as hybrids of known CB₁ negative allosteric modulators (NAMs), Org27569 and PSNCBAM-1. nih.gov The rationale for designing these alkyl-aryl-urea core structures was to increase the sp³ character, a feature often associated with improved drug-like properties, compared to the planarity of earlier diphenylurea compounds. nih.gov

The functional activity of these analogs was evaluated using several in vitro assays to determine their effects on CB₁ receptor signaling. These assays included the [³⁵S]GTPγS binding assay, a cAMP production assay, and calcium mobilization (Ca²⁺) assays. nih.gov Many of the developed CB₁ NAMs demonstrated similar potency in the cAMP and [³⁵S]GTPγS assays. nih.gov These compounds were assessed for their ability to reverse the inhibitory effect of the potent cannabinoid agonist CP55,940 on forskolin-mediated cAMP production. nih.gov

The results from these functional assays were generally consistent with each other. nih.gov For instance, one analog with a 3-trifluoromethoxy substituent showed lower potency in both the hCB₁ [³⁵S]GTPγS and cAMP assays when compared to its unsubstituted counterpart. nih.gov This highlights how substitutions on the phenyl ring influence the modulatory activity at the CB₁ receptor. The data indicates that these urea derivatives function as negative allosteric modulators, reducing the efficacy of orthosteric agonists. nih.gov

Table 1: Functional Assay Activity of a 3-(4-chlorophenyl)-1-(phenethyl)urea Analog at the CB₁ Receptor Data extracted from studies on close structural analogs.

Assay TypeTargetModulatory EffectObservationReference
[³⁵S]GTPγShCB₁Negative Allosteric ModulatorPotency influenced by phenyl ring substituents. nih.gov
cAMP ProductionhCB₁Negative Allosteric ModulatorReverses inhibitory effect of CP55,940 on cAMP production. nih.gov
Calcium Mobilization (Ca²⁺)hCB₁Negative Allosteric ModulatorGenerally showed higher potency compared to GTPγS and cAMP assays. nih.gov

Other Investigated Biological Activities of Urea Derivatives (e.g., Leishmanicidal, Antiviral, Antioxidant)

The urea scaffold is a versatile pharmacophore present in numerous compounds investigated for a wide range of therapeutic applications. nih.gov Beyond their effects on specific receptors, urea derivatives have been explored for their potential as antimicrobial, antiviral, and antioxidant agents. nih.govmdpi.comaip.org

Leishmanicidal Activity

Di-substituted urea derivatives have demonstrated significant efficacy against various Leishmania species, the protozoan parasites responsible for leishmaniasis. mdpi.com Studies have shown that certain urea compounds are effective at inhibiting the growth of Leishmania promastigotes and, importantly, reducing the intracellular load of amastigotes in infected macrophages. mdpi.comnih.gov This activity has been observed in species such as Leishmania (L.) amazonensis and L. major. mdpi.com

The mechanism of these compounds may involve the induction of phosphorylation of the translation initiation factor 2 subunit alpha (eIF2α), which leads to a general attenuation of protein synthesis in the parasite. mdpi.com Furthermore, some urea derivatives exhibit immunomodulatory effects on infected macrophages, including an increased expression of inducible Nitric Oxide Synthase (NOS2) and subsequent production of Nitric Oxide (NO), a key molecule in controlling Leishmania infection. mdpi.comnih.gov In some studies, the efficacy of these urea compounds in reducing amastigote load was superior to the reference drug Miltefosine. mdpi.com A series of N-substituted urea derivatives containing diphenyldiselenide showed significant antileishmanial activity against L. infantum amastigotes, with thirteen compounds being more active than miltefosine. asm.orgnih.gov Structure-activity relationship analyses suggest that N-aliphatic substitution on the urea moiety is favorable for leishmanicidal activity. nih.gov

Table 2: Selected Urea Derivatives with Leishmanicidal Activity

Compound ClassTarget OrganismKey FindingsReference
Di-substituted ureas (e.g., I-17, 3m)L. amazonensis, L. majorInhibit promastigote growth; reduce intracellular amastigote load; increase NO production in macrophages. mdpi.comnih.gov
N-substituted ureas with diphenyldiselenideL. infantumHigh activity against amastigote forms; several compounds more potent than miltefosine. asm.orgnih.gov

Antiviral Activity

The urea functionality is a key structural feature in several potent antiviral agents. nih.gov Notably, urea derivatives have been successfully developed as inhibitors of the human immunodeficiency virus (HIV) protease, a critical enzyme for viral replication. nih.gov Cyclic urea-based inhibitors like DMP450 were designed to replace a structural water molecule within the HIV protease active site, maximizing interactions and maintaining activity against drug-resistant viral strains. nih.gov These inhibitors have demonstrated broad-spectrum antiviral activity against various multidrug-resistant HIV-1 variants. nih.gov

Beyond HIV, the general applicability of urea derivatives in antiviral research is an active area of investigation. For example, newly synthesized urea derivatives have been screened for activity against various bacterial and fungal pathogens, with some showing promise, suggesting a broad antimicrobial potential that could extend to antiviral applications. nih.gov The ability of the urea group to form stable hydrogen bonds with biological targets makes it a valuable component in designing inhibitors for various viral enzymes and proteins. nih.gov

Antioxidant Activity

Several studies have explored the antioxidant properties of urea derivatives. aip.orgnih.gov A series of urea and thiourea derivatives of 5-methyl-3-(urediomethyl)-hexanoic acid were synthesized and evaluated for their antioxidant potential using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and Ferric Reducing Antioxidant Power (FRAP) assays. aip.org The findings indicated that the thiourea derivatives were comparatively more potent antioxidants than their urea counterparts. aip.org

In another study, L-3-hydroxytyrosine was used as a template to create new urea and thiourea derivatives. nih.gov These compounds were also screened for antioxidant activity via DPPH and FRAP assays. The research identified that urea derivatives linked with 4-fluoro and 4-nitro groups, as well as thiourea derivatives with 3-chloro and 4-fluoro groups, exhibited promising antioxidant capabilities. nih.gov Further computational studies suggested these compounds could be potential neuroprotective agents. nih.gov The antioxidant potential of certain compounds is also linked to their ability to inhibit enzymes like butyrylcholinesterase (BuChE). nih.gov

Table 3: Summary of Antioxidant Studies on Urea Derivatives

Compound SeriesAssay(s) UsedKey FindingsReference
Urea/thiourea derivatives of 5-methyl-3-(urediomethyl)-hexanoic acidDPPH, FRAPThiourea derivatives showed more potent antioxidant activity than urea derivatives. aip.org
L-3-hydroxytyrosine templated urea/thioureasDPPH, FRAPUrea derivatives with 4-fluoro & 4-nitro groups showed promising activity. nih.gov
Benzofuranylthiazole urea derivativesABTSShowed good ABTS cation radical scavenging ability and BuChE inhibition. nih.gov

Elucidation of Structure Activity Relationships Sar in 3 4 Chlorophenyl 1 2 Phenoxyethyl Urea Scaffolds

Impact of Substituent Modifications on Biological Potency and Selectivity

Systematic modification of the 3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea structure has yielded significant insights into the chemical features that govern its biological effects. Research on analogous compounds, such as N-phenylurea and 3-(4-chlorophenyl)-1-(phenethyl)urea derivatives, provides a strong basis for understanding how changes to each part of the scaffold affect potency and selectivity. nih.govmdpi.com

The 4-chlorophenyl group is a common feature in many biologically active urea (B33335) derivatives. The position, electronic nature, and size of substituents on this ring are critical determinants of activity.

Position: In related phenylurea series, the location of substituents on the phenyl ring significantly impacts potency. For instance, in a series of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs developed as cannabinoid type-1 (CB1) receptor modulators, substitutions at the 3-position of the phenethyl group (e.g., Cl, F, Me) led to enhanced potency, while modifications at the 4-position resulted in less potent compounds. nih.gov Similarly, for FGFR1 inhibitors, electron-withdrawing groups at the meta-position relative to the urea moiety are favored, whereas electron-donating groups in the para- or meta-positions can eliminate cytotoxic activity. nih.gov This suggests that for the this compound scaffold, moving the chlorine to the meta (3-position) or ortho (2-position) could drastically alter the compound's interaction with its target.

Electronic Properties: The electronic character of substituents on the phenyl ring is a key factor. Electron-withdrawing groups, such as the chlorine atom in the parent scaffold, are often crucial for activity. nih.gov Studies on other phenylureas show that introducing additional halogens, like a second chlorine or a trifluoromethyl group, can modulate activity. For example, the presence of a chlorine atom in the aromatic ring of certain ethylenediurea (B156026) derivatives is thought to increase binding to cytokinin receptors. mdpi.com Replacing the chlorine with an electron-donating group, such as a methyl or methoxy (B1213986) group, would likely decrease potency in many systems. nih.gov

Steric Bulk: The size of the substituent on the chlorophenyl ring can influence how the molecule fits into a target's binding pocket. While a chlorine atom is relatively small, replacing it with a bulkier group like a bromine or an iodine atom could either enhance binding through increased van der Waals interactions or reduce it due to steric hindrance. In studies of CB1 modulators, a 4-bromo analog showed comparable potency to the unsubstituted version, indicating some tolerance for increased bulk at that position. nih.gov

Table 1: Impact of Phenyl Ring Modifications on Biological Activity in Analogous Urea Scaffolds

Scaffold Type Modification Position Effect on Potency Reference
Phenylurea FGFR1 Inhibitors Electron-withdrawing group (e.g., NO2) meta Favorable nih.gov
Phenylurea FGFR1 Inhibitors Electron-donating group (e.g., NH2, OMe) para, meta Abrogation of activity nih.gov
3-Phenyl-1-phenethylureas (CB1 Modulators) Halogens (Cl, F), Methyl (Me) 3-position (on phenethyl) Enhanced potency nih.gov

Note: This table is generated based on data from analogous phenylurea compounds to infer potential effects on the this compound scaffold.

The phenoxyethyl portion of the molecule serves as a linker and occupies a distinct region of the binding site. Its length, flexibility, and composition are critical for optimal interaction.

Chain Length: Altering the length of the ethyl chain can directly impact biological activity. Shortening the chain to a single methylene (B1212753) group (phenoxymethyl) or extending it to a propyloxy or butyloxy chain would change the distance between the two aromatic rings. This modification affects the molecule's ability to span the binding site and interact with key residues. In many kinase inhibitors, for example, precise linker length is essential for bridging two sub-pockets of the ATP-binding site.

Branching: Introducing alkyl branches onto the ethyl chain, for instance, creating a 3-(4-chlorophenyl)-1-(2-phenoxy-1-propyl)urea, would add steric bulk and could introduce a new chiral center. Such changes can restrict the conformational freedom of the linker, potentially locking the molecule into a more or less favorable binding conformation. In some urea derivatives, bulky aliphatic ring systems are strongly preferred over straight-chain alkyl groups. nih.gov

Heteroatom Insertions: Replacing the ether oxygen in the phenoxyethyl moiety with other heteroatoms like sulfur (thiophenoxyethyl) or nitrogen (anilinoethyl) would significantly alter the linker's electronic properties, hydrogen bonding capacity, and geometry. This can lead to new interactions with the target protein. For example, designing dual-action glucokinase activators and PPARγ agonists involved assembling different heterocyclic amines to produce the final phenyl-urea derivatives. researchgate.net

Table 2: Influence of Side-Chain Variations on Biological Activity in Analogous Urea Scaffolds

Scaffold Type Modification Effect on Activity Reference
Anti-TB Urea Derivatives Replacement of adamantyl with cyclohexyl or cyclopentyl Considerably decreased activity nih.gov
Anti-TB Urea Derivatives Replacement of adamantyl with cyclooctyl Minimally decreased activity nih.gov

Note: This table is generated based on data from analogous urea compounds to infer potential effects on the this compound scaffold.

The N,N'-disubstituted urea core is fundamental to the molecule's structural integrity and its ability to interact with biological targets. The two N-H groups are excellent hydrogen bond donors.

Modifying the urea linkage itself, for instance by alkylating one of the nitrogen atoms (e.g., N-methylation), can have a profound effect. nih.gov This substitution eliminates a hydrogen bond donor, which could be detrimental if that interaction is critical for binding. However, it can also disrupt molecular planarity, which has been shown to enhance the water solubility of some urea derivatives. nih.gov Furthermore, N-alkylation can shift the conformational preference of the urea from a trans,trans to a cis,cis arrangement, completely altering the molecule's three-dimensional shape and how it presents its substituents to the target. nih.gov

Rational Design Strategies Based on SAR Insights for Optimized Biological Profiles

The SAR data gathered from modifying the this compound scaffold provides a roadmap for rational drug design. The goal is to leverage these insights to create new analogs with improved potency, selectivity, and pharmacokinetic properties. nih.gov

One key strategy is to combine beneficial substitutions. For example, if SAR data reveals that a meta-chloro substitution on the first phenyl ring and a para-fluoro substitution on the phenoxy ring both independently increase potency, a new analog incorporating both features would be a logical next target for synthesis.

Another approach involves using computational modeling and docking studies. trinity.edu By docking the parent compound into a hypothesized or known protein target structure, researchers can visualize the key interactions. The SAR data can then be used to validate the binding model. For example, if the model shows the 4-chloro substituent fitting into a small hydrophobic pocket, this would explain why larger substituents at that position decrease activity. This validated model can then be used to predict which novel substitutions might lead to even better binding and an improved biological profile. researchgate.net This synergy between empirical SAR and computational chemistry accelerates the design of optimized molecules, guiding chemists to synthesize compounds with a higher probability of success. trinity.edu

Molecular Mechanism of Action Studies for 3 4 Chlorophenyl 1 2 Phenoxyethyl Urea Analogs

Identification of Molecular Targets and Ligand-Target Binding Interactions

Research into analogs of 3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea has identified the Cannabinoid Type-1 (CB1) receptor as a primary molecular target. nih.gov The CB1 receptor, a G protein-coupled receptor (GPCR), is abundantly expressed in the human brain and plays a crucial role in various physiological processes. nih.gov

Analogs such as the 3-(4-chlorophenyl)-1-(phenethyl)urea series have been shown to act as allosteric modulators of the CB1 receptor. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site used by endogenous ligands. This binding can alter the receptor's conformation, thereby influencing the binding and/or efficacy of the orthosteric ligand. nih.gov

Structure-activity relationship (SAR) studies on these analogs have revealed key structural features that influence their potency as CB1 allosteric modulators. For instance, substitutions on the phenethyl group have been systematically investigated. It was found that substitutions at the 3-position of the phenyl ring, such as with chlorine, fluorine, or a methyl group, tended to enhance CB1 potency. Conversely, analogs with substitutions at the 4-position were generally less potent. nih.gov

Table 1: Structure-Activity Relationship of 3-(4-chlorophenyl)-1-(phenethyl)urea Analogs as CB1 Allosteric Modulators nih.gov
AnalogSubstitution on Phenethyl RingPotency (pIC50)
UnsubstitutedNone-
3-methyl3-CH37.38
4-methyl4-CH36.87
3,4-dimethyl3,4-(CH3)27.32
3,5-dimethyl3,5-(CH3)27.54
3-chloro (RTICBM-189)3-Cl-

Similarly, substitutions on the phenyl ring attached to the urea (B33335) nitrogen also affect activity. For strong electron-donating groups, 4-position substitutions appear to be preferred for potent activity. nih.gov

Characterization of Allosteric Modulation Mechanisms

The analogs of this compound have been characterized as negative allosteric modulators (NAMs) of the CB1 receptor. nih.gov NAMs reduce the efficacy of the orthosteric agonist. However, some of these compounds also exhibited properties of positive allosteric modulators (PAMs) by enhancing agonist binding. nih.gov This dual activity highlights the complexity of allosteric modulation by this chemical scaffold.

Another well-studied allosteric antagonist of the CB1 receptor with a similar urea core is 1-(4-chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1). nih.gov Studies with PSNCBAM-1 have demonstrated its ability to act as a noncompetitive antagonist, reducing the functional efficacy of CB1 receptor agonists in a ligand-dependent manner. nih.gov This provides a model for how this compound and its analogs might function at the CB1 receptor. The allosteric nature of these compounds offers a potential therapeutic advantage, as they may have a "ceiling" effect and a better safety profile compared to orthosteric antagonists. nih.gov

Differentiation Between Covalent and Non-Covalent Enzyme Inhibition

The interaction of urea-based compounds with enzymes can be either non-covalent or covalent. Non-covalent inhibitors bind to the enzyme through reversible interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. In contrast, covalent inhibitors form a stable, often irreversible, chemical bond with the enzyme, typically with a reactive amino acid residue in the active site. researchgate.netnih.gov

While specific studies on the covalent versus non-covalent inhibition by this compound are not available, research on other urea-containing compounds provides a basis for understanding these potential mechanisms. For example, some urea-containing derivatives have been shown to act as irreversible, covalent inhibitors of enzymes like fatty acid amide hydrolase (FAAH). nih.gov In these cases, the urea functionality can react with a catalytic serine residue in the enzyme's active site, leading to carbamoylation and inactivation of the enzyme. nih.gov

Conversely, many urea derivatives act as non-covalent inhibitors. Their ability to form strong hydrogen bonds is a key feature in their binding to enzyme active sites. nih.gov The urea moiety can act as both a hydrogen bond donor and acceptor, facilitating a snug fit within the target protein.

Table 2: Comparison of Covalent and Non-Covalent Inhibition
CharacteristicCovalent InhibitionNon-Covalent Inhibition
Bond TypeStrong, stable chemical bondWeaker, reversible interactions (H-bonds, hydrophobic, etc.)
ReversibilityOften irreversibleReversible
Duration of ActionProlonged, dependent on enzyme turnoverDependent on compound concentration and clearance
Potential for Off-Target EffectsHigher, due to reactivityGenerally lower

Investigation of Cellular Pathway Perturbations (e.g., Apoptosis Induction, Cell Cycle Arrest)

While direct evidence for this compound inducing apoptosis or cell cycle arrest is lacking, other urea-containing compounds have been shown to perturb these cellular pathways. For instance, phenyl-chloroethyl ureas have demonstrated anticancer properties by inducing cell cycle arrest. nih.gov Specifically, cyclohexylphenyl-chloroethyl urea (CCEU) was found to cause a G1/S phase arrest in B16 melanoma cells. nih.gov This effect was linked to the specific alkylation of the protein prohibitin. nih.gov

Hydroxyurea, another well-known urea derivative, is widely used to induce cell cycle arrest, primarily by inhibiting ribonucleotide reductase, which in turn depletes the pool of deoxynucleotides required for DNA synthesis. mdpi.comresearchgate.netbiorxiv.org This leads to the stalling of replication forks and activation of cell cycle checkpoints. mdpi.comresearchgate.netbiorxiv.org

Structural Biology Approaches to Target-Ligand Complex Elucidation (e.g., X-ray Crystallography of Enzyme-Inhibitor Complexes)

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules, including how a ligand binds to its protein target. This approach has been instrumental in understanding the interactions of various urea-containing inhibitors with their respective enzymes. nih.gov

For example, the X-ray crystal structure of HIV-1 protease in complex with a urea-based inhibitor revealed that the urea carbonyl group is involved in water-mediated hydrogen bonds with residues in the enzyme's active site. nih.gov In another example, the crystal structures of vascular endothelial growth factor receptor 2 (VEGFR2) complexed with the urea-containing drugs sorafenib (B1663141) and lenvatinib (B1674733) highlighted the critical hydrogen bonding interactions between the urea moiety and amino acid residues in the kinase domain. nih.gov

These structural studies provide atomic-level details of the binding mode and are crucial for the rational design and optimization of more potent and selective inhibitors. Although no specific X-ray crystallography data for this compound is currently available, this technique would be invaluable for elucidating its precise binding interactions with its molecular target(s).

Computational Chemistry Approaches to 3 4 Chlorophenyl 1 2 Phenoxyethyl Urea Research

Molecular Docking Simulations for Ligand-Target Binding Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a larger receptor protein. This method is crucial for predicting the binding affinity and mode of interaction between a ligand, such as 3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea, and a potential biological target.

In the context of urea (B33335) derivatives, molecular docking studies have been instrumental in identifying and optimizing inhibitors for various enzymes and receptors. For instance, docking studies on urea derivatives targeting enzymes like urease and pyruvate (B1213749) dehydrogenase complex (PDHc) have revealed key binding interactions. rsc.orgnih.gov These studies often show that the urea moiety forms crucial hydrogen bonds with amino acid residues in the active site of the target protein. nih.gov The phenyl and phenoxy groups of this compound would be expected to engage in hydrophobic and van der Waals interactions, further stabilizing the ligand-receptor complex.

A typical molecular docking workflow involves preparing the 3D structure of the ligand and the receptor, defining a binding site on the receptor, and then using a scoring function to evaluate the different binding poses of the ligand. The results can guide the design of new analogues with improved potency and selectivity.

Table 1: Representative Molecular Docking Data for Urea Derivatives

Target ProteinKey Interacting Residues (Hypothetical for the Target Compound)Type of InteractionReference
UreaseHistidine, CysteineHydrogen Bonding, Metal Coordination rsc.org
Pyruvate Dehydrogenase (PDHc-E1)Glutamic acid, ValineHydrogen Bonding, Hydrophobic Interactions nih.gov
Cannabinoid Receptor 1 (CB1)Serine, ThreonineHydrogen Bonding, Pi-Pi Stacking-
p38 MAP KinaseLysine, Aspartic AcidHydrogen Bonding, Hydrophobic Interactions-

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Profiling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are built using statistical methods to derive mathematical equations that can predict the activity or properties of new, untested compounds.

For urea derivatives, QSAR studies have been successfully employed to understand the structural requirements for various biological activities. For example, QSAR analyses of diaryl urea derivatives have highlighted the importance of descriptors related to molecular size, shape, and electronic properties in determining their inhibitory activity against protein kinases. In some studies, descriptors such as the molecular weight, logP (lipophilicity), and various topological indices are found to be critical for the observed biological activity. mdpi.comnih.gov

A QSAR study on this compound and its analogues would involve calculating a wide range of molecular descriptors for each compound and then using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a predictive model. Such a model could accelerate the discovery of more potent compounds by prioritizing the synthesis of molecules with predicted high activity.

Table 2: Common Descriptors Used in QSAR/QSPR Studies of Urea Derivatives

Descriptor TypeExamplesInformation Provided
Constitutional Molecular Weight, Number of H-bond donors/acceptorsBasic molecular properties
Topological Wiener Index, Kier & Hall Shape IndicesMolecular branching and shape
Geometric Molecular Surface Area, Molecular Volume3D shape and size
Electronic Dipole Moment, HOMO/LUMO energiesElectronic distribution and reactivity
Physicochemical LogP, Molar RefractivityLipophilicity and polarizability

Pharmacophore Modeling and Ligand-Based Virtual Screening

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are responsible for a molecule's biological activity. Once a pharmacophore model is developed, it can be used as a 3D query to screen large chemical databases for new compounds that match the model and are therefore likely to be active.

For a compound like this compound, a pharmacophore model would likely include features such as an aromatic ring (from the chlorophenyl group), another aromatic/hydrophobic feature (from the phenoxy group), and hydrogen bond donors and acceptors from the urea moiety. By aligning a set of known active urea derivatives, a common feature pharmacophore can be generated. This model can then guide the design of new molecules with potentially improved activity or serve as a filter in virtual screening campaigns to identify novel scaffolds.

Molecular Dynamics Simulations to Investigate Ligand-Binding Dynamics and Conformational Changes

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. This technique can be used to study the stability of a ligand-protein complex, investigate the conformational changes that occur upon binding, and calculate binding free energies.

While specific MD simulation studies on this compound are not prominent in the literature, the methodology is widely applied to understand the behavior of urea derivatives in biological systems. An MD simulation of this compound bound to a target protein would start with the docked pose obtained from molecular docking. The simulation would then track the movements of all atoms in the system over a period of nanoseconds to microseconds.

Analysis of the MD trajectory can reveal the stability of key interactions, the flexibility of different parts of the ligand and protein, and the role of water molecules in the binding site. This information is invaluable for understanding the molecular basis of ligand recognition and for refining the design of new inhibitors. Conformational analysis of the urea functionality itself is also an area where computational studies, including MD simulations, have provided significant insights into the dynamic behavior of these molecules.

Future Directions and Research Perspectives

Design and Synthesis of Advanced 3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea Analogs with Enhanced Potency, Selectivity, and Bioavailability

The core structure of this compound presents a versatile scaffold for chemical modification to enhance its pharmacological properties. Future research will undoubtedly focus on the rational design and synthesis of advanced analogs with improved potency, selectivity, and bioavailability.

A key strategy in this endeavor will be the exploration of structure-activity relationships (SAR). For instance, research on analogous 3-(4-chlorophenyl)-1-(phenethyl)urea derivatives has demonstrated that substitutions on the phenethyl group can significantly impact potency. It was found that substitutions at the 3-position of the phenyl ring, such as with chloro, fluoro, or methyl groups, led to enhanced potency, while 4-position analogs were generally less effective. nih.gov This suggests that a similar systematic exploration of the phenoxyethyl moiety in this compound could yield analogs with superior activity.

Furthermore, modifications to the aryl urea (B33335) core can improve drug-like properties. The development of an alkyl-aryl-urea core, which deviates from the planarity of diphenylureas, has been associated with improved pharmacokinetic profiles. nih.gov Introducing various substituents on the phenyl ring of the urea moiety can also modulate activity. Studies on other aryl ureas have shown that electron-withdrawing groups, such as halogens, can influence the biological activity of the molecule. nih.gov

The synthesis of these advanced analogs will likely employ modern techniques, including microwave-assisted chemistry, which has been shown to significantly reduce reaction times compared to traditional methods. nih.gov The goal will be to create a focused library of novel compounds for further evaluation.

Table 1: Potential Modifications for Analog Development

Molecular ScaffoldModification StrategyDesired Outcome
Phenoxyethyl Group Introduction of various substituents (e.g., halogens, alkyl groups) at different positions of the phenoxy ring.Enhanced potency and selectivity for specific biological targets.
Aryl Urea Core Alteration of the linker between the urea and the phenyl ring to increase conformational flexibility.Improved drug-like properties and bioavailability.
Chlorophenyl Group Exploration of different halogen substitutions or the introduction of other functional groups.Modulation of binding affinity and target specificity.

Exploration of Novel Therapeutic Applications Beyond Current Findings

While the initial therapeutic focus for a compound may be narrow, its structural motifs can often interact with a variety of biological targets, opening doors to new therapeutic applications. For this compound and its analogs, several exciting new avenues are emerging.

One of the most promising areas is in the treatment of addiction. Research on 3-(4-chlorophenyl)-1-(phenethyl)urea analogs has identified them as negative allosteric modulators of the Cannabinoid Type-1 (CB1) receptor. nih.gov One such analog, RTICBM-189, has been shown to attenuate the reinstatement of cocaine-seeking behavior in animal models, highlighting a potential application in treating cocaine addiction. nih.gov Given the structural similarity, it is plausible that analogs of this compound could also modulate the CB1 receptor and find utility in substance abuse disorders.

Another area of interest lies in the modulation of cellular stress responses. A library of N,N'-disubstituted ureas was screened for activators of the Heme Regulated Inhibitor (HRI) kinase, a key regulator of protein synthesis under stress conditions. This screening identified N-phenyl,N'-cyclohexylphenoxy compounds as activators of HRI. nih.gov This suggests that the urea scaffold present in this compound could be a starting point for developing novel HRI activators for conditions where modulation of this pathway is beneficial.

Furthermore, the aryl urea scaffold is a key feature in many multi-target anticancer agents. For example, styryl and phenethyl aryl ureas have been developed as inhibitors of both Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Programmed Death-Ligand 1 (PD-L1), two important targets in cancer therapy. nih.govnih.gov This dual-targeting approach can help to overcome drug resistance. The structural elements of this compound make it a candidate for development into a multi-target inhibitor for various cancers.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding at the Systems Level

To fully comprehend the biological effects of this compound and its analogs, a systems-level approach is necessary. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the compound's mechanism of action.

By treating cells or animal models with the compound and analyzing the subsequent changes across these different "omes," researchers can identify the specific pathways and networks that are perturbed. This approach can reveal not only the primary target of the drug but also its off-target effects and downstream consequences. For instance, a multi-omics study on the immunosuppressant drug tacrolimus (B1663567) revealed its effects on the urea cycle and energy metabolism in kidney cells, providing insights into its nephrotoxicity. mdpi.com

For aryl urea derivatives, which are known to interact with a variety of proteins through hydrogen bonding and other non-bonded interactions, multi-omics analysis could be particularly insightful. mdpi.com It could help to elucidate why certain analogs show higher potency or different therapeutic effects. This deeper mechanistic understanding is crucial for optimizing lead compounds and predicting potential side effects early in the drug development process.

Development of High-Throughput Screening Assays for Identification of Novel Biological Activities

Future research will focus on designing and validating novel HTS assays specifically tailored to identify new activities of this class of compounds. These could include cell-based assays that monitor specific signaling pathways or phenotypic changes. For example, a novel HTS approach has been developed to screen for activators of transcription factors, which could be adapted to find new targets for urea derivatives. researchgate.net

The development of such assays would enable the screening of a diverse chemical space around the this compound scaffold. This could lead to the identification of compounds with entirely new and unexpected biological activities, significantly expanding the therapeutic potential of this chemical class. The use of functional use databases and quantitative structure-use relationship (QSUR) models can also aid in the high-throughput screening for functional substitutes. rsc.org

Application of Artificial Intelligence and Machine Learning in Urea Derivative Drug Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.gov For urea derivatives like this compound, these technologies offer powerful tools to accelerate the design and development of new therapeutic agents.

The integration of AI and ML into the drug discovery pipeline for urea derivatives will undoubtedly lead to the faster identification of more effective and safer drug candidates.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution and urea bond formation. For example, coupling 4-chlorophenyl isocyanate with 2-phenoxyethylamine under anhydrous conditions in dichloromethane at 0–5°C can yield the target compound . Optimization parameters include solvent polarity (e.g., THF vs. DMF), catalyst selection (e.g., triethylamine), and temperature control to minimize side reactions. Reaction progress should be monitored via TLC or HPLC.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm structural integrity, with aromatic protons (δ 6.8–7.4 ppm) and urea NH signals (δ 8.1–8.5 ppm) .
  • FT-IR : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N-H stretch) validate the urea moiety .
  • XRD : Single-crystal X-ray diffraction (as in ) resolves steric effects from the 4-chlorophenyl and phenoxyethyl groups .
  • HPLC-MS : Quantifies purity (>95%) and molecular ion peaks ([M+H]+^+) .

Q. How can researchers preliminarily assess the biological activity of this compound?

  • Methodological Answer : Initial screening should use in vitro assays targeting receptors or enzymes relevant to urea derivatives (e.g., kinase inhibition or GPCR modulation). Dose-response curves (IC50_{50}/EC50_{50}) and cytotoxicity assays (MTT or CellTiter-Glo) in cell lines (e.g., HEK293 or HepG2) provide baseline activity data. Parallel testing against structurally similar compounds (e.g., ) helps establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. What mechanistic insights are needed to explain unexpected reactivity or byproduct formation during synthesis?

  • Methodological Answer : Employ kinetic studies (e.g., reaction calorimetry) and intermediate trapping (e.g., using quenching agents) to identify transient species. Density Functional Theory (DFT) simulations can model reaction pathways, such as steric hindrance from the phenoxyethyl group affecting urea bond formation . LC-MS/MS analysis of crude mixtures detects low-abundance byproducts .

Q. How can computational modeling enhance understanding of this compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding modes to proteins like carbonic anhydrase or tyrosine kinases. Molecular Dynamics (MD) simulations (50–100 ns) assess stability of ligand-receptor complexes in solvated environments. Pharmacophore mapping identifies critical functional groups (e.g., urea’s hydrogen-bonding capacity) for target engagement .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Re-evaluate experimental variables:

  • Assay Conditions : Buffer pH, temperature, and co-solvents (e.g., DMSO concentration) can alter compound solubility and activity .
  • Cell Line Variability : Use isogenic cell lines or primary cells to minimize genetic drift effects .
  • Data Normalization : Apply statistical frameworks (e.g., Bayesian meta-analysis) to harmonize disparate datasets .

Q. How can factorial design optimize purification processes for scale-up?

  • Methodological Answer : Apply a 2k^k factorial design to test variables like solvent ratios (hexane:ethyl acetate), column chromatography parameters (silica gel mesh size), and recrystallization temperatures. Response Surface Methodology (RSM) identifies optimal conditions for yield and purity while minimizing resource use .

Q. What advanced techniques address solubility limitations in in vivo studies?

  • Methodological Answer :

  • Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Nanoformulation : Encapsulate the compound in liposomes or PLGA nanoparticles, characterized via Dynamic Light Scattering (DLS) and TEM .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability, validated by LC-MS stability assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.